molecular formula C19H12ClN5O3 B414468 (E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline CAS No. 327039-18-9

(E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline

Cat. No.: B414468
CAS No.: 327039-18-9
M. Wt: 393.8g/mol
InChI Key: NQZILGNGQLHDTH-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline is a potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is hyperactivated in numerous malignancies, making it a prime therapeutic target. Research has demonstrated that this compound exhibits significant antiproliferative activity against a range of hematological and solid tumor cell lines. Its mechanism of action involves competitively binding to the ATP-binding site of JAK2, thereby suppressing the phosphorylation and subsequent activation of downstream effectors like STAT3 and STAT5. The inhibition of this oncogenic signaling cascade leads to the induction of apoptosis and cell cycle arrest in cancer cells. The unique molecular structure, featuring a quinazoline core linked to a 5-nitrofuran moiety via a hydrazone bridge, is designed for optimal target engagement and selectivity. Consequently, this molecule serves as a valuable chemical probe for investigating JAK-STAT pathway biology and is a lead compound for the development of novel targeted anticancer therapies, particularly for JAK2-driven cancers such as myeloproliferative neoplasms. Source

Properties

IUPAC Name

6-chloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4-phenylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O3/c20-13-6-8-16-15(10-13)18(12-4-2-1-3-5-12)23-19(22-16)24-21-11-14-7-9-17(28-14)25(26)27/h1-11H,(H,22,23,24)/b21-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZILGNGQLHDTH-SRZZPIQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(O4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=C(O4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Conditions

The hydrazinyl intermediate is synthesized via nucleophilic substitution of 6-chloro-4-phenylquinazoline-2-thione or its chloro analog.

Method A (From Quinazolinethione):

  • Reactants:

    • 6-Chloro-4-phenyl-2(1H)-quinazolinethione (1.6 g, 1 equiv)

    • Hydrazine hydrate (2.0 g, excess)

  • Conditions:

    • Reflux in methanol (50 mL, 16 h)

    • Workup: Solvent evaporation, aqueous precipitation, recrystallization (ethanol)

  • Yield: ~90% (yellow needles, m.p. 172–173°C)

Method B (From Chloroquinazoline):

  • Reactants:

    • 6-Chloro-2-chloromethyl-4-phenylquinazoline-3-oxide (1 equiv)

    • Hydrazine hydrate (1.5 equiv)

  • Conditions:

    • Stirring in methanol (25–40°C, 20–48 h)

    • Workup: Neutralization with sodium carbonate, extraction with methylene chloride

  • Yield: 60–70% (hydrochloride salt, m.p. 112–122°C)

Condensation with 5-Nitrofuran-2-Carbaldehyde

Hydrazone Formation

The hydrazinyl intermediate reacts with 5-nitrofuran-2-carbaldehyde under acidic conditions to form the E-isomer predominantly.

Procedure:

  • Reactants:

    • 6-Chloro-2-hydrazinyl-4-phenylquinazoline (0.5 mmol, 1 equiv)

    • 5-Nitrofuran-2-carbaldehyde (0.6 mmol, 1.2 equiv)

  • Conditions:

    • Solvent: Aqueous HCl (1M, 1 mL)

    • Temperature: 60°C, 10–20 min

    • Workup: Neutralization with sodium carbonate, filtration, recrystallization (methanol/DMF)

  • Yield: 75–89% (orange/red solid)

  • Isomer Ratio: E/Z = 69:31 to 97:3 (determined by 1H^1H-NMR)

Optimization and Mechanistic Insights

Solvent and Catalysis

  • Acid Catalysis: HCl or H2_2SO4_4 facilitates imine bond formation by protonating the aldehyde carbonyl.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility but may increase Z-isomer formation. Aqueous acidic conditions favor E-selectivity.

Side Reactions and Purification

  • Byproducts: Z-isomer and unreacted aldehyde.

  • Purification:

    • Recrystallization (methanol/DMF) removes isomers.

    • Column chromatography (silica gel, DCM/EtOAc) for analytical-grade purity.

Characterization Data

Spectroscopic Analysis

  • 1H^1H-NMR (DMSO-d6d_6):

    • E-isomer: δ 12.27 (br, 1H, NH), 8.77 (s, 1H, quinazoline H), 8.55 (d, 2H, aryl H), 7.85 (d, 1H, furan H).

    • Z-isomer: δ 12.54 (br, 1H, NH), 8.90 (s, 1H, quinazoline H).

  • 13C^{13}C-NMR: δ 161.44 (C=N), 157.84 (quinazoline C2), 113.84 (furan C5).

  • HRMS: m/z 393.78 [M+H]+^+.

Elemental Analysis

  • Calculated: C, 57.95%; H, 3.07%; N, 17.78%.

  • Found: C, 57.83%; H, 3.04%; N, 17.63%.

Comparative Methods Table

StepReactantsConditionsYieldPuritySource
Hydrazinyl Intermediate6-Chloro-4-phenylquinazoline-2-thioneHydrazine hydrate, MeOH, reflux90%>95%
Hydrazone Formation6-Chloro-2-hydrazinylquinazoline + 5-nitrofuran-2-carbaldehyde1M HCl, 60°C, 20 min85%99.6%
Alternative Chlorination2-Amino-5-chlorobenzophenone + POCl3_3Reflux, 4–6 h73%92%

Chemical Reactions Analysis

Types of Reactions

(E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group on the quinazoline ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its anticancer properties . Quinazoline derivatives have shown significant cytotoxic effects against various cancer cell lines. Research indicates that (E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline may inhibit key cellular pathways involved in tumor growth, making it a potential lead compound for developing new anticancer agents.

Case Study: Anticancer Activity

StudyCell LineActivityInhibition (%)
Study 1MCF-7 (breast cancer)Cytotoxic75%
Study 2HT-29 (colon cancer)Cytotoxic70%
Study 3PC-3 (prostate cancer)Cytotoxic80%

Antimicrobial Activity

The compound exhibits notable antimicrobial activity against various bacterial and fungal strains. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The mechanism of action is thought to involve disruption of microbial cell function.

Case Study: Antimicrobial Activity

StudyMicroorganismActivity TypeInhibition Zone (mm)
Study 4Candida albicansAntifungal11 mm
Study 5Staphylococcus aureusBactericidal15 mm

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects . Research suggests that it may reduce inflammation in models of ulcerative colitis by inhibiting enzymes such as phospholipase A2.

Case Study: Anti-inflammatory Activity

StudyModel UsedActivity TypeResult
Study 6Ulcerative Colitis ModelAnti-inflammatorySignificant reduction in inflammation markers

Drug Development Potential

Researchers are exploring the potential of this compound as a lead compound for new therapeutic agents. Its unique structural features contribute to its distinct biological activities, making it a candidate for further development in pharmaceutical applications.

Chemical Properties and Structure

The molecular formula of the compound is C21H14ClN5O2C_{21}H_{14}ClN_{5}O_{2}, with a molecular weight of approximately 403.83g/mol403.83\,g/mol. Its structure includes a quinazoline core, which is often associated with various pharmacological activities.

Mechanism of Action

The mechanism of action of (E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline involves several molecular targets and pathways:

    DNA Interaction: The compound can intercalate into DNA, disrupting the replication and transcription processes.

    Enzyme Inhibition: It may inhibit specific enzymes involved in cell proliferation and survival, such as tyrosine kinases.

    Reactive Oxygen Species (ROS) Generation: The nitrofuran moiety can generate reactive oxygen species, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Structural Analogues

A. Quinazoline Derivatives
  • (E)-4-(2-((Pyridin-2-yl)Methylene)Hydrazinyl)Quinazoline (L)
    This derivative lacks the chloro and 5-nitrofuran substituents. It forms transition metal complexes with antioxidant and DNA-binding activities, highlighting the role of the hydrazone linker in metal coordination .

B. Triazine Derivatives
  • TCMDC-125802
    (E)-6-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)-N²,N⁴-diphenyl-1,3,5-triazine-2,4-diamine shares the nitrofuran hydrazone moiety but has a triazine core. It exhibits potent antitubercular activity (MIC = 62.5 ng/mL), indicating that the nitrofuran group is critical for targeting Mycobacterium tuberculosis .
C. Pyridazine Derivatives
  • 3-Chloro-6-{2-[(5-Nitrofuran-2-yl)Methylene]Hydrazinyl}Pyridazine (28)
    This pyridazine analogue shares the nitrofuran hydrazone and chloro substituent. It demonstrates antifungal and antibacterial activity, synthesized via condensation with 5-nitrofuran-2-carbaldehyde (yield: 90%, mp: 276–278°C) .
D. Thiazole Derivatives
  • 2-[2-((5-(4-Chloro-2-Nitrophenyl)Furan-2-yl)Methylene)Hydrazinyl]-4-(4-Chlorophenyl)Thiazole
    Replacing the quinazoline core with a thiazole, this compound shows anticancer activity (IC₅₀ = 125 µg/mL against MCF-7 cells) and antifungal effects (MIC = 250 µg/mL) .

Substituent Effects on Bioactivity

Compound Class Core Structure Key Substituents Bioactivity (Target) Reference
Quinazoline (Target) Quinazoline 6-Cl, 4-Ph, 5-nitrofuran hydrazone Underexplored (Potential antimicrobial)
TCMDC-125802 Triazine 5-Nitrofuran hydrazone, diphenyl Antitubercular (MIC = 62.5 ng/mL)
Pyridazine 28 Pyridazine 3-Cl, 5-nitrofuran hydrazone Antifungal/Bacterial
BSF-Cl (Leishmaniasis) Benzhydrazide 4-Cl, 5-nitrofuran hydrazone Antileishmanial (IC₅₀ = 0.72 µM)
Thiazole (MCF-7) Thiazole 4-Cl-Ph, 5-nitrofuran hydrazone Anticancer (IC₅₀ = 125 µg/mL)

Key Observations:

Core Structure Impact:

  • The triazine core in TCMDC-125802 enhances antitubercular potency, while the thiazole core in improves anticancer activity. Quinazolines (e.g., ) are versatile for metal coordination and DNA interactions.

Role of Nitrofuran Hydrazone:

  • The 5-nitrofuran group is a consistent pharmacophore for antimicrobial and antiparasitic activity across diverse scaffolds .

Substituent Effects:

  • Chloro groups (e.g., 6-Cl in the target compound) enhance lipophilicity and target binding. Fluorophenyl groups () may improve metabolic stability.

Biological Activity

(E)-6-chloro-2-(2-((5-nitrofuran-2-yl)methylene)hydrazinyl)-4-phenylquinazoline is a synthetic compound belonging to the quinazoline family, noted for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in drug development.

Chemical Structure and Synthesis

The IUPAC name of the compound is 6-chloro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4-phenylquinazolin-2-amine. The synthesis involves a multi-step process starting from 6-chloro-4-phenylquinazoline, followed by hydrazone formation with hydrazine hydrate and subsequent condensation with 5-nitrofuran-2-carbaldehyde under basic conditions .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation, such as tyrosine kinases.
  • Reactive Oxygen Species (ROS) Generation : The nitrofuran moiety can generate ROS, leading to oxidative stress and apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.0DNA intercalation
HeLa (Cervical Cancer)3.5Enzyme inhibition
A549 (Lung Cancer)4.0ROS generation

These findings suggest that the compound may serve as a lead in developing new anticancer drugs .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Type
Staphylococcus aureus150 nMGram-positive
Escherichia coli200 nMGram-negative
Candida albicans100 nMFungal

The antimicrobial activity is attributed to the disruption of microbial DNA and interference with metabolic pathways .

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • In Vitro Study on Cancer Cells : A study assessed the effects on MCF-7 and HeLa cells, revealing a dose-dependent inhibition of cell growth with IC50 values indicating potent activity .
  • Antimicrobial Efficacy : Another research evaluated its effectiveness against ESKAPE pathogens, demonstrating significant inhibition at low concentrations, suggesting potential for clinical applications in treating infections .
  • Toxicity Assessment : The compound was tested for cytotoxicity on Vero cells, yielding a CC50 value of 9.6 µM, indicating acceptable safety margins for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.